Methoxyperfluorobutane

概要

説明

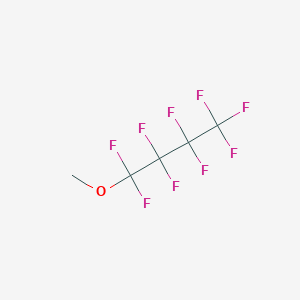

Methoxyperfluorobutane is a useful research compound. Its molecular formula is C5H3F9O and its molecular weight is 250.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Methyl Nonafluorobutyl Ether is primarily used as a nonflammable solvent . It is superior to conventional solvents due to its low viscosity and surface tension . Therefore, its primary targets are the substances it is intended to dissolve or extract.

Mode of Action

The compound interacts with its targets by dissolving or extracting them due to its superior solvent properties . It is widely employed in precision electronic instruments and medical equipment cleaning .

Biochemical Pathways

It is known that the compound plays a crucial role in the design of switchable acoustic demultiplexers based on a fluid-fluid phononic crystal (pnc) platform .

Result of Action

Methyl Nonafluorobutyl Ether acts as a critical component in enabling the switchable acoustic demultiplexers based on the fluid-fluid PnC platform by providing the necessary difference in resonant modes and temperature-dependent switching capability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl Nonafluorobutyl Ether. For instance, the compound should be stored at temperatures between 2-8°C . It should also be kept away from direct sunlight and sources of heat . These precautions help maintain the stability and efficacy of the compound.

生化学分析

Biochemical Properties

Methyl Nonafluorobutyl Ether is soluble in organic solvents and exhibits immiscibility with water . It is resistant to oxidation and does not readily react with common reagents under normal conditions

Cellular Effects

The cellular effects of Methyl Nonafluorobutyl Ether are primarily observed in its applications in lithium secondary batteries . It has been studied for its role in enhancing interfacial stability and thermodynamic stability

Molecular Mechanism

Its structure devoid of β-hydrogen guarantees the thermodynamic stability of fluorobenzene-based diluted high-concentration electrolytes compared to conventional hydrofluoroether-based ones

Temporal Effects in Laboratory Settings

In laboratory settings, Methyl Nonafluorobutyl Ether has been used in the design of switchable acoustic demultiplexers based on a fluid-fluid phononic crystal platform

Dosage Effects in Animal Models

There is limited information available on the effects of Methyl Nonafluorobutyl Ether at different dosages in animal models. It is known to be of low acute oral and inhalation toxicity

生物活性

Methoxyperfluorobutane (also known as HFE-7100) is a fluorinated compound used in various industrial applications, particularly in the field of biomedicine and as a solvent. This article explores its biological activity, including its effects on cellular systems, potential applications, and relevant research findings.

This compound has the molecular formula and is characterized by its unique structure that includes both methoxy and perfluorinated groups. This structure contributes to its distinct physical and chemical properties, such as low surface tension and high stability under various conditions.

Biological Activity

1. Cellular Compatibility

Studies indicate that this compound exhibits significant compatibility with mammalian cells. In vitro experiments have demonstrated that it can support cell viability over extended periods. For instance, when used in conjunction with other surfactants, it has shown to maintain cell viability in U937 mammalian cells for several days . This property is crucial for applications in drug delivery and tissue engineering.

2. Oxygen Delivery

Recent research highlights the role of perfluorocarbon nanoemulsions, including this compound, in enhancing oxygen delivery to microbial catalysts. This is particularly beneficial in bioremediation and biofuel production processes where oxygen availability can limit microbial activity. The introduction of these nanoemulsions creates a favorable microenvironment for microorganisms, thereby improving their metabolic efficiency .

3. Diffusion Properties

The diffusion characteristics of this compound have been studied in various contexts. Accurate measurements of its Fickian diffusion coefficients in binary mixtures reveal its potential as a medium for transporting gases in biological systems . Such properties are essential for applications involving gas exchange processes in biological tissues.

Case Studies

Case Study 1: Drug Delivery Systems

In a study evaluating the use of this compound as a carrier for drug delivery, researchers found that its low viscosity and high solubility for various pharmaceuticals made it an ideal candidate for formulating injectable drug solutions. The compound's ability to encapsulate drugs without significant degradation or loss of activity was highlighted, suggesting its utility in developing advanced therapeutic modalities.

Case Study 2: Environmental Impact Assessment

Another study assessed the environmental impact of this compound when used as a solvent in industrial applications. The findings indicated that while it is stable and non-reactive under typical conditions, careful management is necessary to prevent bioaccumulation in aquatic systems due to its persistence .

Research Findings

科学的研究の応用

Chemical Properties and Stability

Methoxyperfluorobutane is characterized by:

- High boiling point (approximately 67°C)

- Chemical stability under ambient conditions

- Non-flammability , making it safe for various applications

These properties allow it to serve effectively as a solvent for fluorinated materials and in environments requiring harsh conditions, such as in the processing of polytetrafluoroethylene (PTFE) .

Solvent Use

This compound is widely used as a solvent in the synthesis of various aryl fluoride derivatives through electrophilic fluorination. Its effectiveness as a solvent is attributed to its ability to dissolve organic materials without introducing flammability risks .

Cleaning Agent

As part of the 3M™ Novec™ product line, this compound serves as an effective cleaning agent for heavy-duty applications, including:

- Azeotropic cleaning for oils and greases

- Light-duty cleaning for particulates and fluoropolymers

- Specialty solvent applications

Analytical Chemistry

This compound can be utilized as a reference standard in analytical techniques aimed at detecting per- and polyfluoroalkyl substances (PFAS) in environmental samples, such as water and soil. Its persistence makes it suitable for this purpose .

Blood Substitute Research

Recent studies have explored the potential of this compound as an oxygen carrier in artificial blood substitutes due to its ability to reversibly bind oxygen. Although further research is needed, initial findings suggest promising applications in medical science .

Droplet Motion Studies

Research involving emulsion droplets has demonstrated that this compound can influence chemotactic motion in microfluidic channels. The compound's unique interfacial tension properties allow droplets to move towards regions of lower tension, showcasing its role in advanced fluid dynamics studies .

Environmental Impact and Safety

This compound is recognized for its low environmental impact due to its zero ozone depletion potential and favorable toxicological profile. It has been rated "practically non-toxic" through inhalation studies, making it a safer alternative to traditional solvents .

Stability Studies

A study conducted on Novec™ 71IPA DL, a mixture including this compound, highlighted its stability over time, producing fluoride at a rate of approximately 1 ppm/year under various temperature conditions . This stability underscores its suitability for long-term applications.

Electrochemical Applications

Research has shown that this compound can enhance the electrochemical properties of lithium-ion batteries when used as an electrolyte or additive, improving capacity and stability while maintaining safety due to its non-flammable nature .

化学反応の分析

Reactivity and Stability

- General Stability : Methoxyperfluorobutane is known for its stability and low reactivity under ambient conditions. It exhibits high thermal stability and resistance to degradation, making it useful in industrial applications.

- Reactions with Isopropyl Alcohol : this compound shows minimal degradation when mixed with isopropyl alcohol, producing fluoride at a low rate (approximately 1 ppm/year) under ambient conditions.

- Decomposition : Under elevated temperatures or in the presence of certain catalysts, this compound can decompose.

- Hydrolysis : The compound does not belong to any of the classic ether reactions up to 100°C .

Reaction Products

- Esters and Hydrofluoric Acid : When aged under controlled conditions, this compound can transform into products such as esters and hydrofluoric acid.

- Isopropymethyl Ether (IME) : In mixtures with isopropyl alcohol, slow reactions can produce hydrogen fluoride and isopropymethyl ether .

Reaction Conditions

- Temperature : this compound is stable at room temperature, but elevated temperatures can promote decomposition. Studies have been conducted at temperatures ranging from 26°C to 102°C to observe reaction products .

- Catalysis : Strong acids can catalyze the reaction described in Eq. (1). Lewis acid-base interactions, such as with AlF3, can also influence the decomposition of perfluoroethers .

NMR Characterization of Reactants and Products

- NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is used to identify and measure the components and products of reactions involving this compound .

- Chemical Shifts and Coupling Constants : Detailed NMR spectra provide chemical shifts, coupling constants, and multiplicities of reactants and products, aiding in the clarification of observed transformations as samples age .

- Spectral Assignments : Studies using Bruker 500 spectrometers at 500.023 MHz have identified resonances of methoxy hydrogen atoms on this compound isomers at approximately 3.700 and 3.697 ppm .

Mechanochemical Reactions

- Shear-Activation : Mechanical stress can activate chemical reactions by reducing the reaction energy barrier .

- Molecular Deformation : Studies using reactive MD simulations have shown that mechanical stress can deform C–C bonds, affecting the potential energy surface of reactions .

Comparison with Other Fluorinated Compounds

This compound shares similarities with other fluorinated compounds, each having unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methoxyperfluoroisobutane | C5H3F9O | Similar structure; used in similar applications |

| Ethoxynonafluorobutane | C6H5F9O | Replaces n-hexane in HPLC; shows unique selectivity |

| Methyl Nonafluorobutyl Ether | C5H3F9O | Known for low acute toxicity; used in battery applications |

This compound's non-flammability, stability, and solvent properties make it particularly useful in industrial and research settings .

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIYQFLILPKULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9OCH3, C5H3F9O | |

| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073120 | |

| Record name | Perfluorobutyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid with an odor of ether; [3M MSDS] | |

| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl nonafluorobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

202.0 [mmHg] | |

| Record name | Methyl nonafluorobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

163702-07-6, 219484-64-7 | |

| Record name | Methyl nonafluorobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163702-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl perfluorobutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163702076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl perfluorobutyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PERFLUOROBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H637A50B7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。